Resorcinol monoacetate
Overview
Description
Resorcinol monoacetate, also known as Acetylresorcinol, is an antiseptic and a disinfectant . It is a chemical intermediate for the production of many other pharmaceuticals and has potential applications in the research of acne, seborrheic dermatitis, eczema, psoriasis, and other skin disorders . It is a thick yellow liquid compound .
Molecular Structure Analysis
Resorcinol monoacetate has a molecular formula of C8H8O3 and a molecular weight of 152.15 . The IUPAC Standard InChI is InChI=1S/C8H8O3/c1-6(9)11-8-4-2-3-7(10)5-8/h2-5,10H,1H3 .Chemical Reactions Analysis
Resorcinol molecules undergo a 1H + 1e − oxidation at pH < pKa1 and a 1e − oxidation at pH > pKa2 to form radicals . These radicals then readily react to form dimers/polymers deposited on the electrode surface .Physical And Chemical Properties Analysis
Resorcinol monoacetate is a solid with a light yellow to yellow color . It has a solubility of ≥ 43 mg/mL in DMSO . It has a molecular weight of 152.15 and a molecular formula of C8H8O3 .Scientific Research Applications
1. Toxicology and Risk Assessment
Resorcinol, when administered at high doses, can disrupt thyroid hormone synthesis and produce goitrogenic effects. However, these effects were not observed in a 2-year bioassay at doses of up to 520 mg/kg/day. The study highlights species-specific differences in the synthesis, binding, and transport of thyroid hormones, complicating the interpretation of goitrogenesis in rodents. This information is critical in understanding the toxicological profile and risk assessment of resorcinol in various applications (Lynch, Delzell, & Bechtel, 2002).
2. Analytical Chemistry in Dermatological Products
A method employing gas-liquid chromatography (GLC) with an internal standard of orcinol was developed for the analysis of resorcinol monoacetate in dermatological preparations. This analytical technique is crucial for ensuring the quality and consistency of dermatological products containing resorcinol monoacetate (Karkhanis, Edlund, & Anfinsen, 1973).
3. Occupational and Environmental Exposure
A study focusing on the occupational and environmental exposure to resorcinol in Finland revealed its widespread use in various industries. The study assessed exposure in hairdresser work and in the manufacture of tires, adhesive resins, and glue-laminated timber. This research is significant in understanding the broader impact of resorcinol use in occupational and environmental contexts (Porras et al., 2018).
4. Reproductive Toxicity Study
A two-generation reproductive toxicity study of resorcinol administered via drinking water to rats was conducted. The study did not detect any adverse effects on reproductive or thyroid gland endpoints, providing valuable insights into the potential impact of resorcinol on reproductive health and thyroid function (Welsch, Nemec, & Lawrence, 2008).
5. Novel Synthetic Resorcinolic Lipids
A novel synthetic resorcinolic lipid, 3-Heptyl-3,4,6-trimethoxy-3H-isobenzofuran-1-one, was evaluated for its toxicological, apoptotic, and immunomomodulatory properties. This study is significant for its potential application in chemotherapy, indicating the compound's ability to potentiate mutagenic damage and increase apoptosis caused by cyclophosphamide without causing adverse effects. It also highlights the immunomodulatory activity of the compound, which may be important in cancer therapy (Navarro et al., 2014).
6. Synthesis and Toxicological Evaluation of Novel Cytosporone
The synthesis of a novel resorcinolic lipid, AMS049, and its toxicological properties were studied. This research provides insights into alternative products from natural sources or synthesized compounds that effectively interact with cancer cells without causing adverse effects on healthy cells. The study emphasizes the potential therapeutic application of this novel cytosporone as a chemotherapeutic adjuvant (Oliveira et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-hydroxyphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-6(9)11-8-4-2-3-7(10)5-8/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPKZRHERLGEKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045901 | |
Record name | Resorcinol monoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Resorcinol monoacetate | |
CAS RN |
102-29-4 | |
Record name | Acetylresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Resorcinol monoacetate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Resorcinol monoacetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15480 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RESORCINOL MONOACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758475 | |
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Record name | RESORCINOL MONOACETATE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40511 | |
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Record name | 1,3-Benzenediol, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
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Record name | Resorcinol monoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxyphenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Resorcinol monoacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL6O37RD1S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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